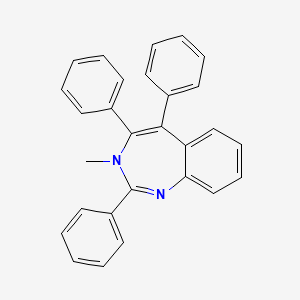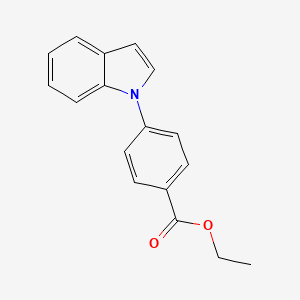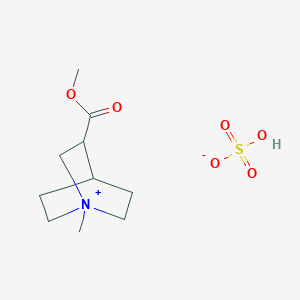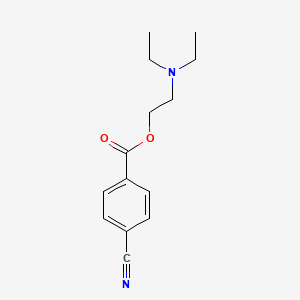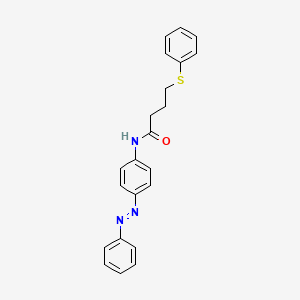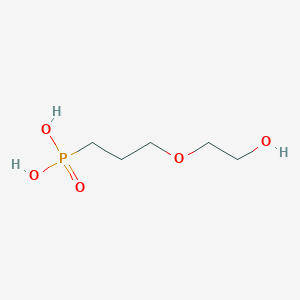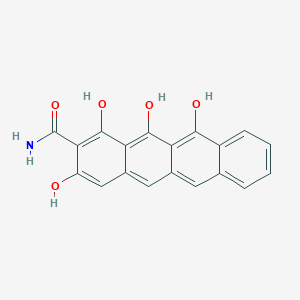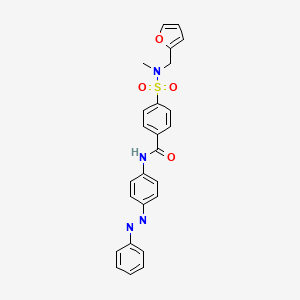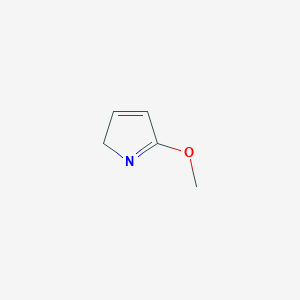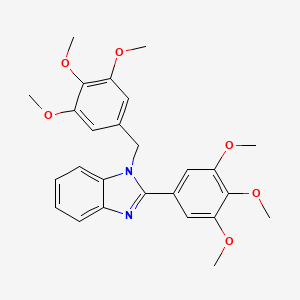
1-(3,4,5-trimethoxybenzyl)-2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4,5-trimethoxybenzyl)-2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole is a complex organic compound characterized by its unique structure, which includes multiple methoxy groups attached to a benzimidazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4,5-trimethoxybenzyl)-2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole typically involves the condensation of 3,4,5-trimethoxybenzaldehyde with o-phenylenediamine under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the benzimidazole ring. The reaction conditions often include the use of a solvent such as ethanol or acetic acid and a catalyst like hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3,4,5-trimethoxybenzyl)-2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzimidazole ring can be reduced under specific conditions to form dihydrobenzimidazole derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield 3,4,5-trimethoxybenzoic acid, while reduction of the benzimidazole ring can produce dihydrobenzimidazole derivatives.
Scientific Research Applications
1-(3,4,5-trimethoxybenzyl)-2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 1-(3,4,5-trimethoxybenzyl)-2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,4,5-trimethoxybenzyl alcohol: Shares the trimethoxybenzyl moiety but lacks the benzimidazole core.
3,4,5-trimethoxyphenyl methanol: Similar structure but with a hydroxyl group instead of the benzimidazole ring.
1-(3,4,5-trimethoxybenzyl)piperidin-4-amine: Contains the trimethoxybenzyl group but with a piperidine ring instead of benzimidazole.
Uniqueness
1-(3,4,5-trimethoxybenzyl)-2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole is unique due to its combination of the benzimidazole core with multiple methoxy groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
205755-89-1 |
|---|---|
Molecular Formula |
C26H28N2O6 |
Molecular Weight |
464.5 g/mol |
IUPAC Name |
2-(3,4,5-trimethoxyphenyl)-1-[(3,4,5-trimethoxyphenyl)methyl]benzimidazole |
InChI |
InChI=1S/C26H28N2O6/c1-29-20-11-16(12-21(30-2)24(20)33-5)15-28-19-10-8-7-9-18(19)27-26(28)17-13-22(31-3)25(34-6)23(14-17)32-4/h7-14H,15H2,1-6H3 |
InChI Key |
QAAROVZFKLWAGY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CN2C3=CC=CC=C3N=C2C4=CC(=C(C(=C4)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



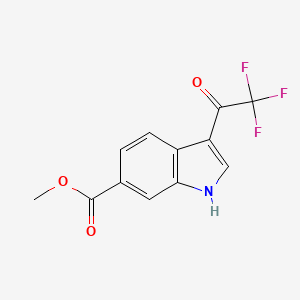
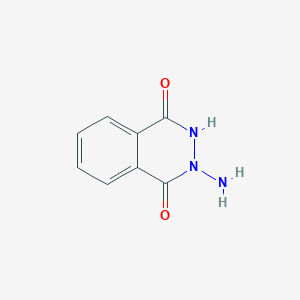
![5-((4-(1-benzyl-1H-benzo[d]imidazol-2-yl)piperazin-1-yl)sulfonyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14128276.png)
